N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
Overview
Description
N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide is a chemical compound with the molecular formula C13H21NO3.BrH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. The initial step involves the methylation of 2,3-dimethoxybenzyl alcohol to form the corresponding benzyl chloride. This is followed by the reaction with 1-methoxy-2-propanamine under controlled conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide involves large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydrobromic acid (HBr) or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may serve as a probe in biological studies to investigate molecular interactions and pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide can be compared with other similar compounds, such as N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine chloride and N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine sulfate. These compounds share structural similarities but differ in their anionic components, which can influence their properties and applications.
Comparison with Similar Compounds
N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine chloride
N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine sulfate
N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine iodide
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Biological Activity
N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide (commonly referred to as DMBA) is a chemical compound with the molecular formula C₁₃H₂₂BrNO₃. Its unique structure, characterized by a dimethoxybenzyl group attached to a methoxy-2-propanamine moiety, suggests potential applications in pharmaceutical research due to intriguing biological properties. However, comprehensive literature regarding its biological activity is limited.
The compound features the following structural characteristics:
- Molecular Formula : C₁₃H₂₂BrNO₃
- CAS Number : 1609400-23-8
- Linear Formula : C13 H21 N O3
Biological Activity Overview
Preliminary studies indicate that DMBA may exhibit various biological activities, particularly in neuropharmacology. However, specific mechanisms of action remain largely uncharacterized. The following areas have been highlighted in initial research:
- Neuropharmacological Potential : There are indications that DMBA may interact with neurotransmitter systems, although detailed mechanisms are yet to be elucidated.
- Receptor Binding Studies : Interaction studies suggest that DMBA may have binding affinity at various receptors, which is crucial for understanding its pharmacodynamics and pharmacokinetics.
Structure-Activity Relationships (SAR)
The structure-activity relationship of DMBA has not been extensively documented. However, comparisons with structurally similar compounds provide insights into its potential biological effects. The following table summarizes notable compounds with similar structures:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide | Similar dimethoxybenzyl structure | Potentially different receptor selectivity |
4-Methyl-N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine | Methyl substitution on the aromatic ring | Altered lipophilicity affecting bioavailability |
N-(2-methoxyphenyl)-1-methoxy-2-propanamine | Different aromatic substituent | Variations in pharmacological profile |
These comparisons suggest that modifications in the methoxy groups or the propanamine structure could significantly influence the biological activity and pharmacological profile of DMBA.
Case Studies and Research Findings
While specific case studies on DMBA are scarce, some related research provides context for its potential applications:
- Neuropharmacology : Initial findings suggest that compounds with similar structures may influence neurotransmitter systems, indicating a need for further investigation into DMBA's effects on neurochemical pathways.
- Antibacterial Activity : Research on phenoxyacetamide scaffolds has revealed potential antibacterial properties against Pseudomonas aeruginosa, suggesting that structurally related compounds could offer insights into DMBA's efficacy against bacterial virulence factors .
- HSP90 Inhibition : Compounds with similar structural motifs have been studied for their ability to inhibit Heat Shock Protein 90 (HSP90), a chaperone involved in cancer cell proliferation. This indicates a potential avenue for exploring DMBA's role in cancer therapy .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.BrH/c1-10(9-15-2)14-8-11-6-5-7-12(16-3)13(11)17-4;/h5-7,10,14H,8-9H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULJBNSJMZZJAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C(=CC=C1)OC)OC.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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